molecular formula C14H14N2O2S B7491973 3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one

3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one

Cat. No. B7491973
M. Wt: 274.34 g/mol
InChI Key: XAZRTOJWIVFKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one, also known as TPC-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridinone-based inhibitor that targets the BRAFV600E oncogene, which is a mutation frequently found in various cancers, including melanoma and thyroid cancer.

Mechanism of Action

The mechanism of action of 3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one involves the inhibition of the BRAFV600E oncogene, which is a key driver of cancer cell growth and survival. 3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one binds to the active site of the BRAFV600E protein, preventing its activation and downstream signaling. This results in the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has been shown to have potent anti-cancer activity in various preclinical models. It has been demonstrated to inhibit the growth of melanoma, thyroid cancer, and other cancers that harbor the BRAFV600E mutation. 3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one is its selectivity towards cancer cells that harbor the BRAFV600E mutation, while sparing normal cells. This makes it a promising candidate for cancer therapy, as it has the potential to minimize side effects associated with traditional chemotherapy. However, one of the limitations of 3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one is its relatively low solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for 3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one research. One potential direction is the development of more potent and selective inhibitors of the BRAFV600E oncogene. Another direction is the investigation of 3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one's potential applications in other cancers that harbor the BRAFV600E mutation. Additionally, the combination of 3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one with other cancer therapies, such as immunotherapy, could provide a synergistic effect and improve treatment outcomes. Finally, the development of more efficient synthesis methods for 3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one could improve its scalability and reduce its cost, making it more accessible for clinical use.
Conclusion:
In conclusion, 3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. Its selectivity towards cancer cells that harbor the BRAFV600E mutation, while sparing normal cells, makes it a promising candidate for combination therapy. While further research is needed to fully understand its mechanism of action and potential applications, 3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one holds great promise for the future of cancer therapy.

Synthesis Methods

The synthesis of 3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one involves a series of chemical reactions that start with the condensation of 2-thiophen-2-ylpyrrolidine-1-carboxylic acid with 2-hydroxypyridine. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to produce 3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one. The overall synthesis process is relatively straightforward and can be achieved in a few steps with high yields.

Scientific Research Applications

3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively inhibit the growth of cancer cells that harbor the BRAFV600E mutation, while sparing normal cells. 3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-13-10(4-1-7-15-13)14(18)16-8-2-5-11(16)12-6-3-9-19-12/h1,3-4,6-7,9,11H,2,5,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZRTOJWIVFKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CNC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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